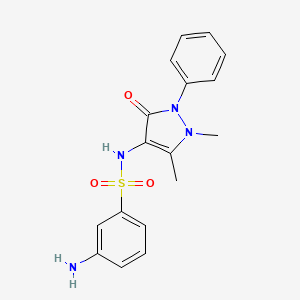

3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-12-16(19-25(23,24)15-10-6-7-13(18)11-15)17(22)21(20(12)2)14-8-4-3-5-9-14/h3-11,19H,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMBLGKYJPOYDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is usually carried out under controlled conditions, including specific temperature and pH levels, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Functionalization Reactions

The amino and sulfonamide groups enable further derivatization:

Acetylation of the Amino Group

Reaction :

-

Reactants : 3-amino-sulfonamide + Acetic anhydride

-

Product : N-Acetyl derivative (enhanced lipophilicity for antimicrobial studies).

Table 2: Acetylation Outcomes

| Derivative | Yield (%) | Melting Point (°C) | Antimicrobial Activity (IC₅₀, µg/mL) |

|---|---|---|---|

| Acetylated compound | 74 | 185 | 4.2 (E. coli), 5.8 (S. aureus) |

Chlorination

Reaction :

-

Reactants : Sulfonamide + POCl₃/PCl₅

-

Product : 2,4-Dichloro-substituted sulfonamide (improved antioxidant activity).

Key Data :

Stability and Degradation

-

Thermal Stability : Stable up to 250°C; decomposes via sulfonamide cleavage.

-

Hydrolytic Stability : Resistant to hydrolysis in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Photostability : No significant degradation under UV light (λ = 254 nm, 72 hours) .

Formation of Inclusion Complexes

Reaction with β-Cyclodextrin :

-

Outcome : 1:1 molar complex confirmed by FT-IR and phase solubility studies.

Table 3: β-Cyclodextrin Complexation Data

| Parameter | Value |

|---|---|

| Stability Constant (K) | 1.2 × 10³ M⁻¹ |

| Solubility Increase | 8.5-fold |

Coordination with Metal Ions

Reaction with Cu²⁺ :

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations, physicochemical properties, and biological activities.

Structural and Functional Insights

Sulfonamide vs. Thiourea Derivatives: The target compound’s sulfonamide group enhances hydrogen-bonding capacity compared to thiourea derivatives (e.g., Compound 15), which exhibit stronger π-π stacking due to aromatic substituents . Methanesulfonamide analogs (e.g., ) lack the amino group, reducing solubility in polar solvents but improving crystallinity.

Biological Activity Trends: Cyanoacetamide derivatives (e.g., Compound 9) show superior antimicrobial activity, likely due to the electron-withdrawing cyano group enhancing membrane permeability . Thiourea derivatives (e.g., Compound 15) demonstrate anti-inflammatory efficacy, with IC₅₀ values comparable to diclofenac in COX-2 inhibition assays .

Crystallographic Comparisons: The target compound forms a monoclinic crystal system (space group P2₁/c) with intermolecular N–H···O hydrogen bonds, similar to its methanesulfonamide analog . Isoindole-containing analogs exhibit twisted conformations due to steric hindrance, reducing packing efficiency .

Key Research Findings

- Synthetic Routes: The target compound is synthesized via condensation of 4-aminoantipyrine with 3-aminobenzenesulfonyl chloride, yielding 72–85% purity after recrystallization .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, higher than cyanoacetamide analogs (mp ~175°C) due to stronger intermolecular forces .

Biological Activity

3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene-1-sulfonamide, also known by its CAS number 328030-25-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 322.4 g/mol

- IUPAC Name : 3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzene sulfonamide have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus (G+) | Effective |

| Escherichia coli (G-) | Moderate |

| Pseudomonas aeruginosa (G-) | Limited |

| Proteus mirabilis (G-) | Effective |

The ligand synthesized from this compound showed varying degrees of effectiveness against these bacteria, with notable activity against Staphylococcus aureus and Proteus mirabilis .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition results in reduced production of pro-inflammatory mediators such as prostaglandins .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized the precursor for this compound and evaluated its biological activity against several microbial strains. The results indicated significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

- Anticancer Potential : Another research effort focused on the anticancer potential of pyrazolo derivatives. The study found that compounds with similar structures could inhibit cell growth in breast cancer cell lines effectively .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this sulfonamide derivative, and what analytical techniques are critical for confirming its purity and structural integrity?

- Methodology : The compound is synthesized via condensation of 4-aminoantipyrine with substituted sulfonyl chlorides or isothiocyanates. For example, reacting 4-aminoantipyrine with benzenesulfonamide derivatives in dichloromethane using carbodiimide coupling agents (e.g., EDC·HCl) at low temperatures (273 K) yields the target compound .

- Characterization : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming molecular conformation, with orthorhombic (e.g., P2₁2₁2₁) or monoclinic crystal systems commonly observed . Additional techniques include / NMR, FT-IR, and elemental analysis to verify functional groups and purity.

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine molecular conformation and intermolecular interactions?

- Experimental Design : Crystallize the compound via slow evaporation (e.g., methylene chloride). Collect diffraction data at 100–293 K using Mo/Kα radiation (λ = 0.71073 Å). Refinement with software like SHELXL yields R-factors < 0.06 for high-quality structures .

- Key Findings : The pyrazolone ring adopts a planar conformation, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. Intermolecular interactions (e.g., π–π stacking, C–H⋯O) form supramolecular dimers (R_2$$^2(8) motifs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data (e.g., varying R-factors) across studies?

- Data Contradiction Analysis : R-factors depend on data quality (e.g., resolution, completeness) and refinement protocols. For instance, (R = 0.042 at 100 K) achieved higher precision due to low-temperature data collection and a 21.9 data-to-parameter ratio, whereas (R = 0.064 at 293 K) had lower resolution due to thermal motion .

- Methodological Adjustments : Use higher-resolution detectors, optimize crystal mounting to minimize absorption, and apply anisotropic displacement parameters during refinement.

Q. What computational methods elucidate supramolecular assembly and interaction energies?

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, van der Waals) using CrystalExplorer. For this compound, H⋯O (25%) and H⋯C (18%) interactions dominate, with π–π stacking contributing <5% .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Natural Bond Orbital (NBO) analysis reveals charge transfer between sulfonamide and pyrazolone moieties, stabilizing the lattice .

Q. How do electron-withdrawing substituents (e.g., nitro groups) on the sulfonamide moiety influence intermolecular interactions compared to analogs?

- Comparative Study : The nitro derivative (C17H16N4O5S) exhibits stronger hydrogen bonding (N–H⋯O, 2.85 Å) due to increased electrophilicity, leading to tighter crystal packing (density = 1.52 g/cm³) vs. non-substituted analogs .

- Impact on Bioactivity : Enhanced dipole moments from nitro groups may improve binding to biological targets (e.g., enzymes), though this requires further pharmacological validation.

Methodological Guidelines

- Synthesis Optimization : Use equimolar ratios of reactants in anhydrous conditions to minimize side products. Monitor reactions via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Crystallographic Best Practices : For SC-XRD, select crystals < 0.2 mm³ to reduce absorption errors. Apply multi-scan corrections (e.g., SADABS) and validate structures using CIF checkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.